REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8](Cl)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:18]([NH2:21])[CH:19]=[CH2:20]>O1CCCC1>[CH2:8]([NH:21][CH2:18][CH:19]=[CH2:20])[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration under water pump vacuum
|
Type
|
CUSTOM
|
Details
|
the contents of the flask were partitioned between methyl t-butyl ether and water (pH=10)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice more with methyl t-butyl ether
|
Type
|
EXTRACTION
|
Details
|
subsequently the combined organic phases were extracted with a mixture of 250 ml of concentrated hydrochloric acid and 2 l of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with 1.2 l of methylene chloride
|
Type
|
WASH
|
Details
|
the methylene chloride phase washed five times with 500 ml of 10% strength hydrochloric acid each time
|
Type
|
EXTRACTION
|
Details
|
extracted twice with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Drying
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)NCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |